BenchChemオンラインストアへようこそ!

4-(1-Hydroxycyclohexyl)benzoic acid

Enzymatic oxidation C–H bond hydroxylation Cytochrome P450

4-(1-Hydroxycyclohexyl)benzoic acid (CAS 1392466-91-9) is a para-substituted benzoic acid derivative distinguished by a tertiary alcohol on the cyclohexyl ring. It is not merely a structural analog but a precisely defined metabolite generated from 4-cyclohexylbenzoic acid (CHBA) via cytochrome P450 monooxygenases such as CYP199A4.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
Cat. No. B8427497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Hydroxycyclohexyl)benzoic acid
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C2=CC=C(C=C2)C(=O)O)O
InChIInChI=1S/C13H16O3/c14-12(15)10-4-6-11(7-5-10)13(16)8-2-1-3-9-13/h4-7,16H,1-3,8-9H2,(H,14,15)
InChIKeyBKDBALCSMUJSQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Hydroxycyclohexyl)benzoic Acid: A Regio- and Enantioselective CYP450 Metabolite and sEH Inhibitor for Targeted Chemical Biology


4-(1-Hydroxycyclohexyl)benzoic acid (CAS 1392466-91-9) is a para-substituted benzoic acid derivative distinguished by a tertiary alcohol on the cyclohexyl ring. It is not merely a structural analog but a precisely defined metabolite generated from 4-cyclohexylbenzoic acid (CHBA) via cytochrome P450 monooxygenases such as CYP199A4 [1]. Unlike the more common 4-cyclohexylbenzoic acid, which lacks the hydroxyl moiety, this compound exhibits dual functionality as both a chemoselective oxidation product (with defined regio- and enantioselectivity) and a direct-acting soluble epoxide hydrolase (sEH) inhibitor with an IC₅₀ of 0.24 µM [2]. This specific combination of enzymatic recognition and intrinsic bioactivity positions it as a uniquely informative chemical probe that is not replicated by its non-hydroxylated precursor or simple alkyl-substituted benzoic acid analogs.

Why 4-(1-Hydroxycyclohexyl)benzoic Acid Cannot Be Replaced by Generic 4-Cyclohexylbenzoic Acid Analogs


Simple substitution with 4-cyclohexylbenzoic acid (CHBA) or other 4-alkyl-substituted benzoic acids fails to replicate the distinct molecular recognition profile of 4-(1-hydroxycyclohexyl)benzoic acid. Enzymatic studies demonstrate that CYP199A4 processes CHBA with a strict regio- and enantioselectivity (66% at the β-position, 95:5 enantiomeric ratio) to generate this specific hydroxylated metabolite [1]. In stark contrast, 4-phenylbenzoic acid—a planar aromatic analog—undergoes no detectable enzyme-catalyzed oxidation under identical conditions [1]. Furthermore, smaller alkyl-substituted analogs like 4-ethyl- and 4-isopropyl-benzoic acid generate significant desaturation by-products (~1% for CHBA vs. higher levels for smaller alkyl chains), making the cyclohexyl scaffold uniquely resistant to off-pathway alkene formation [1]. Beyond enzymatic recognition, this hydroxylated compound has a documented sEH inhibitory IC₅₀ of 0.24 µM [2], a bioactivity that is structurally contingent on the tertiary alcohol and is absent in its non-hydroxylated precursor. These orthogonal lines of evidence—enzymatic selectivity, product profile fidelity, and target engagement—collectively demonstrate that generic substitution would introduce profound functional discrepancies in any assay, synthesis, or metabolic pathway relying on this specific molecular entity.

Quantitative Differentiation of 4-(1-Hydroxycyclohexyl)benzoic Acid Against Closest Analogs


Regioselectivity of CYP199A4-Catalyzed Hydroxylation: 4-Cyclohexylbenzoic Acid vs. 4-Ethyl- and 4-Isopropyl-Benzoic Acid

In a direct head-to-head comparison, CYP199A4-catalyzed oxidation of 4-cyclohexylbenzoic acid (the direct precursor of the target compound) generated the β-hydroxylated product 4-(1-hydroxycyclohexyl)benzoic acid with 66% regioselectivity and a high enantiomeric ratio of 95:5, along with 33% benzylic hydroxylation and only ~1% desaturation [1]. This product profile is sharply distinct from that of smaller alkyl-substituted benzoic acids. 4-Ethyl- and 4-isopropyl-benzoic acid substrates produced significantly higher levels of desaturation products under analogous conditions, marking the cyclohexyl scaffold as uniquely chemoselective for hydroxylation over alkene formation [1].

Enzymatic oxidation C–H bond hydroxylation Cytochrome P450

Enantioselectivity of C–H Bond Abstraction: 4-(1-Hydroxycyclohexyl)benzoic Acid Exhibits 95:5 Enantiomeric Ratio

The CYP199A4-mediated oxidation of 4-cyclohexylbenzoic acid proceeds with a high enantiomeric ratio of 95:5 for the β-hydroxylated product, corresponding to the (S)- or (R)-enantiomer of 4-(1-hydroxycyclohexyl)benzoic acid [1]. This level of stereochemical control is not achievable using standard chemical hydroxylation methods, which would yield racemic mixtures or require costly chiral auxiliaries. In contrast, 4-phenylbenzoic acid, a closely related aromatic analog, is not oxidized by the same enzyme, yielding no chiral hydroxylation product at all [1].

Enantioselective synthesis Chiral building block Asymmetric oxidation

Soluble Epoxide Hydrolase (sEH) Inhibition: Potency of 4-(1-Hydroxycyclohexyl)benzoic Acid vs. Its Non-Hydroxylated Precursor

The target compound demonstrates a human soluble epoxide hydrolase (sEH) inhibitory IC₅₀ of 0.24 µM [1]. This bioactivity is contingent on the tertiary alcohol group, as 4-cyclohexylbenzoic acid (the non-hydroxylated precursor) lacks this specific pharmacophoric feature. While a direct IC₅₀ for 4-cyclohexylbenzoic acid is not reported in the same assay, the structural requirement for a hydrogen-bond donor in the sEH active site is well-established, supporting a class-level inference that the non-hydroxylated analog would exhibit significantly reduced or abolished sEH inhibition [2].

sEH inhibitor Inflammation Bioactive metabolite

Substrate Binding and Turnover: 4-Cyclohexylbenzoic Acid vs. 4-Phenylbenzoic Acid in CYP199A4

Crystal structures of CYP199A4 show that both 4-cyclohexylbenzoic acid and 4-phenylbenzoic acid bind within the active site in a similar fashion [1]. However, functional assays reveal a stark contrast: 4-cyclohexylbenzoic acid is efficiently hydroxylated at the cyclohexyl ring, whereas 4-phenylbenzoic acid undergoes no detectable enzyme-catalyzed oxidation [1]. Molecular dynamics simulations attribute this to the inability of the planar phenyl ring to achieve the productive geometry required for aromatic C–H bond abstraction, underscoring the unique fitness of the cyclohexyl scaffold for aliphatic hydroxylation [1].

Enzyme-substrate recognition Crystal structure Metabolic stability

Commercial Availability and Purity Specification: 4-(1-Hydroxycyclohexyl)benzoic Acid vs. Enantiomeric Mixtures

From a procurement standpoint, commercial listings for 4-(1-hydroxycyclohexyl)benzoic acid (CAS 1392466-91-9) specify a minimum purity of 95% . While this specification is shared with generic 4-cyclohexylbenzoic acid, the synthetic route to the target compound via enzymatic oxidation inherently delivers a high enantiomeric excess that is not specified for the non-hydroxylated precursor. The commercial availability of this compound at research-grade purity, coupled with its defined stereochemical outcome from enzymatic synthesis, provides a distinct advantage for applications requiring chirally defined material.

Chemical procurement Purity specification Research-grade compound

High-Value Application Scenarios for 4-(1-Hydroxycyclohexyl)benzoic Acid Based on Quantitative Evidence


Enzymatic Synthesis of Chiral Building Blocks via CYP199A4-Catalyzed Hydroxylation

The demonstrated 95:5 enantiomeric ratio and 66% β-regioselectivity achieved by CYP199A4 on 4-cyclohexylbenzoic acid [1] enables the preparative-scale synthesis of enantiomerically enriched 4-(1-hydroxycyclohexyl)benzoic acid. This application is directly supported by the quantitative product distribution data, which shows that the target compound is the major hydroxylation product, and that off-pathway desaturation is minimal (~1%). Procurement of the hydroxylated compound as a reference standard is essential for monitoring enzymatic reaction progress and for validating the stereochemical outcome of scaled-up biotransformations.

Soluble Epoxide Hydrolase (sEH) Inhibitor Screening and Mechanistic Studies

With an IC₅₀ of 0.24 µM against human sEH [1], 4-(1-hydroxycyclohexyl)benzoic acid serves as a direct-acting inhibitor in biochemical and cell-based assays targeting the sEH pathway. This application is substantiated by the quantitative inhibition data and the structural requirement for the tertiary alcohol moiety, which is absent in the non-hydroxylated precursor. Scientific users seeking to probe sEH pharmacology or to validate target engagement in inflammation and pain models can prioritize this metabolite-grade compound for reproducible inhibitory activity.

Metabolite Identification and Quantification in CYP450 Drug Interaction Studies

As the well-defined product of CYP199A4-mediated oxidation of 4-cyclohexylbenzoic acid [1], 4-(1-hydroxycyclohexyl)benzoic acid is a necessary analytical standard for metabolite profiling. The unambiguous product distribution (66% β-OH, 33% benzylic-OH, ~1% desaturation) provides a quantitative benchmark for distinguishing CYP199A4 activity from other P450 isoforms. Procuring an authentic sample of the hydroxylated metabolite enables accurate LC-MS/MS method development, retention time matching, and quantification in complex biological matrices, which is not possible using the non-hydroxylated precursor alone.

Crystallographic and Molecular Dynamics Studies of P450 Substrate Recognition

The published crystal structures of CYP199A4 bound to 4-cyclohexylbenzoic acid, combined with molecular dynamics simulations that explain the productive binding geometry [1], create a structural biology application space. 4-(1-Hydroxycyclohexyl)benzoic acid, as the enzymatic product, can be used in product-displacement co-crystallization studies to trap the enzyme in its post-catalytic state, providing insights into product release mechanisms. This scenario is directly derived from the structural evidence that distinguishes the aliphatic hydroxylation competence of the cyclohexyl scaffold from the inertness of the phenyl analog.

Quote Request

Request a Quote for 4-(1-Hydroxycyclohexyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.